![molecular formula C17H18N4O2S B11191114 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191114.png)
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a hydroxyphenyl group, and a tetrahydrotriazoloquinazoline core
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural characteristics facilitate its investigation as a potential drug candidate. Key areas of focus include:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor for certain kinases and proteases that play roles in cancer progression.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation in breast and colon cancer models.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Studies report Minimum Inhibitory Concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Materials Science
The optical and electrochemical properties of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one make it suitable for applications in advanced materials:
- Organic Semiconductors : The compound's ability to conduct electricity positions it as a candidate for use in organic electronic devices. Research is ongoing to explore its effectiveness in organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Sensors : Its chemical properties allow for the development of sensors capable of detecting specific biological or chemical analytes. The compound can be functionalized to enhance selectivity and sensitivity.
Biological Studies
The biological activity of the compound extends beyond antimicrobial effects:
- Anti-inflammatory Effects : Initial research suggests that this compound may have anti-inflammatory properties. Studies are being conducted to evaluate its potential in treating inflammatory diseases.
- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Current hypotheses suggest it may bind to active sites on proteins involved in disease processes, altering their function.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signal transduction pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazoloquinazoline core but differ in their substituents and overall structure.
Triazolopyrazine derivatives: These compounds have a related triazole ring but differ in their additional functional groups and applications.
The uniqueness of this compound lies in its specific combination of an ethylsulfanyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties .
Biological Activity
The compound 2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study evaluating various quinazolinone-thiazole hybrids demonstrated cytotoxic effects against multiple cancer cell lines. For instance:
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HT-29 (colon cancer).
- Notable Findings :
Antimicrobial Activity
Quinazolinones have also been reported to possess antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes. Studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity.
The mechanisms underlying the biological activities of quinazolinones often involve:
- Inhibition of DNA Synthesis : Many quinazolinone derivatives interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compounds can trigger programmed cell death through various pathways, including the activation of caspases.
- Antioxidant Activity : Some studies suggest that these compounds exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Quinazolinone derivatives | Cytotoxicity in multiple cell lines |
Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
Antioxidant | Various quinazolinones | Free radical scavenging |
Case Study: Quinazolinone Derivatives in Cancer Therapy
A recent study investigated a series of quinazolinone derivatives for their anticancer potential. Among the tested compounds:
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H18N4O2S/c1-2-24-17-19-16-18-12-7-4-8-13(23)14(12)15(21(16)20-17)10-5-3-6-11(22)9-10/h3,5-6,9,15,22H,2,4,7-8H2,1H3,(H,18,19,20) |
InChI Key |
YSPKITCYEARGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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